molecular formula C13H19NO4S B3044800 Hexanoic acid, 6-[(phenylsulfonyl)amino]-, methyl ester CAS No. 100450-58-6

Hexanoic acid, 6-[(phenylsulfonyl)amino]-, methyl ester

Cat. No.: B3044800
CAS No.: 100450-58-6
M. Wt: 285.36 g/mol
InChI Key: NPMDDXJDCOVTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanoic acid, 6-[(phenylsulfonyl)amino]-, methyl ester is a useful research compound. Its molecular formula is C13H19NO4S and its molecular weight is 285.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

100450-58-6

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

methyl 6-(benzenesulfonamido)hexanoate

InChI

InChI=1S/C13H19NO4S/c1-18-13(15)10-6-3-7-11-14-19(16,17)12-8-4-2-5-9-12/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3

InChI Key

NPMDDXJDCOVTMZ-UHFFFAOYSA-N

SMILES

COC(=O)CCCCCNS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

COC(=O)CCCCCNS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzenesulfonyl chloride (92a) (0.88 g, 5.0 mmol) was added to the mixture of methyl 6-aminohexanoate hydrochloride (91) (1.82 g, 10 mmol) in acetonitrile (10 ml) and sodium carbonate (2.6 g, 24.6 mmol) in water (10 ml). The mixture was stirred for 6 hours at ambient temperature, and the product was extracted with ethyl acetate (30 ml). The extract was dried (Na2SO4) and solvents were removed under reduced pressure. The product was chromatographed on silica gel with ethyl acetate-hexane (1:2) as eluent. The title compound was obtained as oil (128 g, 90%). 1H NMR δH (90 MHz, DMSO-d6) δ: 0.90-1.63 (6H, m, CH2); 2.21 (2H, t, J=7.0 Hz, CH2); 2.71 (2H, q, J=6.0 Hz, CH2N); 3.58 (3H, s, CH3); 7.40-7.72 (3H, m, C6H3); 7.72-7.89 (2H, m, C6H2).
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
90%

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